Lipophilicity Gain Over Des-Trifluoromethyl Analogue
The trifluoromethyl group on 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol elevates computed lipophilicity (XLogP3) to 3.0, compared with 2.1 for the direct des-CF₃ analogue 3-bromo-4-methylbenzyl alcohol [1]. This ΔlogP of 0.9 units corresponds to an approximately 8-fold increase in octanol–water partition coefficient, which can translate to significantly altered membrane permeability and plasma protein binding when the building block is incorporated into a final compound.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-Bromo-4-methylbenzyl alcohol (CAS 68120-35-4), XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.9 (approx. 8× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
For procurement decisions, a building block with XLogP3 of 3.0 provides a higher starting lipophilicity than its non-fluorinated counterpart, which is critical when designing CNS-penetrant or highly lipophilic drug candidates.
- [1] PubChem Compound Summary, CID 12947381, 3-Bromo-4-methylbenzyl alcohol. National Center for Biotechnology Information, 2025. View Source
